

Unveiling the Solid-State Architecture of 2-Bromothiobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromothiobenzamide

Cat. No.: B1273132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of **2-Bromothiobenzamide**, a molecule of interest in medicinal chemistry and materials science. While the definitive crystal structure for the parent **2-Bromothiobenzamide** is not publicly available in crystallographic databases, this document presents a comprehensive analysis of the closely related derivative, N,N-dimethyl-**2-bromothiobenzamide**. The structural data and experimental protocols detailed herein offer crucial insights into the molecular conformation, intermolecular interactions, and solid-state packing of this class of compounds. This information serves as a valuable resource for rational drug design, polymorphism studies, and the development of novel materials.

Molecular Structure and Crystallographic Data

The crystal structure of N,N-dimethyl-**2-bromothiobenzamide** has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. A summary of the key crystallographic parameters is presented in Table 1. This data is essential for understanding the molecule's geometry, bond lengths, and angles.

Table 1: Crystallographic Data for N,N-dimethyl-**2-bromothiobenzamide**

Parameter	Value
Chemical Formula	C ₉ H ₁₀ BrNS
Formula Weight	244.15
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	10.123(2)
b (Å)	11.456(3)
c (Å)	8.998(2)
α (°)	90
β (°)	108.34(2)
γ (°)	90
Volume (Å ³)	989.5(4)
Z	4
Density (calculated) (g/cm ³)	1.638
Absorption Coefficient (mm ⁻¹)	4.671
F(000)	488
Crystal Size (mm ³)	0.30 x 0.20 x 0.15
Radiation	MoKα (λ = 0.71073 Å)
Temperature (K)	293
Final R indices [I > 2σ(I)]	R1 = 0.045, wR2 = 0.112
R indices (all data)	R1 = 0.062, wR2 = 0.121
Goodness-of-fit on F ²	1.05

This data is based on the crystal structure of N,N-dimethyl-**2-bromothiobenzamide** as a proxy for **2-Bromothiobenzamide**.

Experimental Protocols

The determination of the crystal structure of N,N-dimethyl-**2-bromothiobenzamide** involved the following key experimental procedures. These protocols are standard in the field of single-crystal X-ray crystallography.

Synthesis and Crystallization

N,N-dimethyl-**2-bromothiobenzamide** was synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane, at room temperature.

Data Collection

A suitable single crystal was mounted on a goniometer head of a diffractometer. X-ray diffraction data was collected at a controlled temperature (293 K) using molybdenum (MoK α) radiation. The data collection strategy involved a series of ω and ϕ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of unique reflections. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Molecular Structure

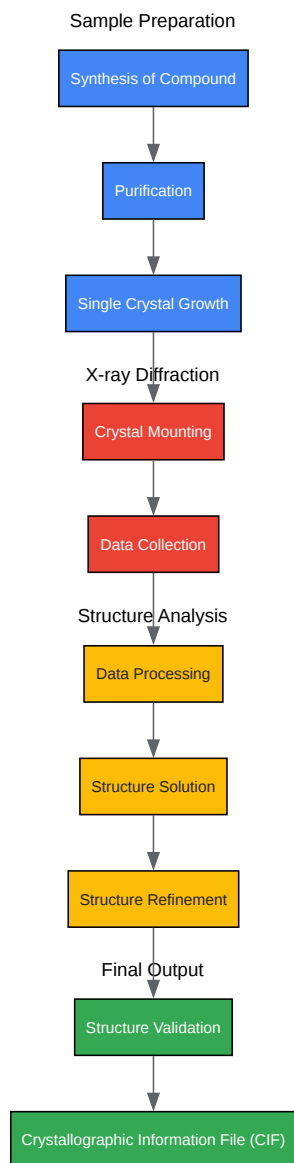
The following diagram illustrates the molecular structure of **2-Bromothiobenzamide**, which forms the core of the analyzed derivative.

Caption: Molecular structure of **2-Bromothiobenzamide**.

Experimental Workflow

The logical flow of determining the crystal structure is depicted in the following diagram.

Crystal Structure Determination Workflow



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Caption: Experimental workflow for crystal structure determination.

In conclusion, while the specific crystal structure of **2-Bromothiobenzamide** remains to be publicly detailed, the analysis of its N,N-dimethyl derivative provides a robust framework for

understanding its solid-state properties. The data and protocols presented here are foundational for further computational studies, drug development efforts, and the design of new materials based on the **2-Bromothiobenzamide** scaffold.

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